(3-(Quinolin-3-yl)phenyl)methanol
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Overview
Description
(3-(Quinolin-3-yl)phenyl)methanol is an organic compound with the molecular formula C16H13NO It consists of a quinoline ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Quinolin-3-yl)phenyl)methanol typically involves the reaction of quinoline derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a quinoline derivative to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Quinolin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid or quinoline-3-aldehyde.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitro- or halogen-substituted phenylmethanol derivatives.
Scientific Research Applications
(3-(Quinolin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (3-(Quinolin-3-yl)phenyl)methanol is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline ring is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3-(Quinolin-2-yl)phenyl)methanol
- (3-(Quinolin-5-yl)phenyl)methanol
- 2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-methanol-d5
Uniqueness
(3-(Quinolin-3-yl)phenyl)methanol is unique due to the specific position of the quinoline ring on the phenyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets and undergoes chemical reactions, making it distinct from its analogs .
Properties
Molecular Formula |
C16H13NO |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-quinolin-3-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-10,18H,11H2 |
InChI Key |
ALWZFVLZYQLJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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